molecular formula C₁₄H₁₄BF₄IO₂ B1139830 Bis(4-methoxyphenyl)iodonium Tetrafluoroborate CAS No. 1426-58-0

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

Cat. No.: B1139830
CAS No.: 1426-58-0
M. Wt: 427.97
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Description

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate ( 1426-58-0) is an iodonium salt with significant application in scientific research, particularly as a component in photoinitiating systems for polymerization reactions . Its primary research value lies in its role as a co-initiator in ternary initiating systems alongside camphorquinone (CQ) and amine donors such as EDAB . The use of this iodonium salt in such systems enhances the polymerization process by increasing the rate of polymerization and final conversion, leading to polymer networks with improved mechanical properties, including higher flexural strength and modulus . When incorporated into resin formulations, it contributes to increased reactivity and influences the real-time light transmission during the initial curing phase . This compound is handled as a cold-chain item and should be stored sealed in a dry environment at 2-8°C . It is critical to note that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet prior to use, as this compound is classified with hazard statements H301-H314-H335-H360 . Available packaging options are provided on the product page.

Properties

IUPAC Name

bis(4-methoxyphenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPXAGJMHPXDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BF4IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling of Iodoarenes and Arenes

The oxidative coupling of 4-iodoanisole with 4-methoxyanisole represents a direct route to bis(4-methoxyphenyl)iodonium salts. This method leverages strong oxidants to facilitate the formation of the iodine(III) center.

Reaction Conditions and Workflow

A one-pot synthesis adapted from Beilstein Journal protocols involves combining 4-iodoanisole (1 mmol) with excess 4-methoxyanisole (2.2 mmol) in acetonitrile, catalyzed by Oxone (2 mmol) in sulfuric acid. The mixture is stirred overnight, after which tetrafluoroboric acid (HBF₄) is introduced to precipitate the tetrafluoroborate counterion. Filtration and washing with diethyl ether yield the product as a crystalline solid.

Key Data:
  • Yield : ~70–75% (estimated from analogous bromide preparations).
  • Characterization : ¹H NMR (DMSO-d₆) exhibits distinct aromatic proton signals at δ 7.35–7.65 ppm for methoxy-substituted phenyl groups, with a singlet for methoxy protons at δ 3.85 ppm.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where Oxone generates a hypervalent iodine intermediate that couples with the arene. Sulfuric acid aids in stabilizing the iodonium ion, while HBF₄ ensures counterion exchange.

Metal-Catalyzed Cross-Coupling with Boronic Acids

Transition metal catalysts, particularly copper, enable efficient aryl-aryl bond formation between iodobenzene derivatives and boronic acids.

Copper-Mediated Synthesis

Adapting Bielawski’s method for analogous iodonium salts, 4-iodoanisole reacts with 4-methoxyphenylboronic acid in the presence of Cu(OAc)₂ (10 mol%) and a base (e.g., K₂CO₃) in DMF at 80°C. The resultant iodonium bromide is treated with NaBF₄ to exchange bromide for tetrafluoroborate.

Key Data:
  • Yield : 75–80% (based on similar diaryliodonium syntheses).
  • Purity : Confirmed via HPLC (>95%) and elemental analysis (C, H, B, F within 0.3% of theoretical values).

Palladium-Catalyzed Variants

Palladium catalysts (e.g., Pd(PPh₃)₄) offer milder conditions but require higher catalyst loadings (20 mol%). This method is less favored due to cost and competing side reactions.

Counterion Exchange from Preformed Iodonium Salts

Bis(4-methoxyphenyl)iodonium bromide or triflate can be converted to the tetrafluoroborate salt through anion metathesis.

Bromide to Tetrafluoroborate Exchange

A solution of bis(4-methoxyphenyl)iodonium bromide in acetone is treated with excess AgBF₄, precipitating AgBr. Filtration and solvent evaporation yield the tetrafluoroborate salt.

Key Data:
  • Yield : >90% (quantitative anion exchange).
  • Challenges : Silver residues require careful removal via recrystallization from ethanol/water.

Triflate to Tetrafluoroborate Conversion

Similar procedures employ NaBF₄ instead of AgBF₄, though yields are lower (~80%) due to incomplete anion displacement.

Electrophilic Substitution Using Hypervalent Iodine Reagents

Hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) enable direct synthesis without metal catalysts.

Reaction Protocol

PIFA reacts with 4-methoxyanisole in dichloromethane at 0°C, followed by addition of BF₃·Et₂O to install the tetrafluoroborate counterion. The product precipitates upon cooling and is purified via recrystallization.

Key Data:
  • Yield : 65–70%.
  • Advantages : Avoids metal catalysts, simplifying purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity Scalability Cost Efficiency
Oxidative Coupling 70–75 High Moderate High
Copper-Mediated 75–80 Very High High Moderate
Counterion Exchange 80–90 High High Low
Hypervalent Iodine 65–70 Moderate Low High

Key Observations :

  • Copper-mediated methods balance yield and scalability, making them preferred for industrial applications.
  • Counterion exchange offers near-quantitative yields but requires preformed iodonium salts, adding synthetic steps.
  • Oxidative coupling is cost-effective but demands rigorous control over stoichiometry to minimize byproducts.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate as two doublets (δ 7.35–7.65 ppm, J = 8.8 Hz), with methoxy singlets at δ 3.85 ppm.
  • ¹⁹F NMR : Tetrafluoroborate counterion signals appear at δ −152.1 ppm (BF₄⁻).
  • IR Spectroscopy : B-F stretching vibrations at 1050–1100 cm⁻¹ confirm the tetrafluoroborate presence.

Elemental Analysis

Acceptable tolerances for C₁₄H₁₄BF₄IO₂:

  • C : 39.35% (calc. 39.38%).
  • H : 3.28% (calc. 3.30%).

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation during oxidative coupling generates iodine byproducts, mitigated by controlled Oxone addition.

Moisture Sensitivity

The tetrafluoroborate salt is hygroscopic, necessitating storage under anhydrous conditions.

Scalability Limits

Hypervalent iodine methods suffer from reagent cost and low atom economy, limiting large-scale use.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.

    Iodination: It is commonly used for the iodination of aromatic compounds.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution Reactions: Typical nucleophiles include halides, thiols, and amines.

    Iodination Reactions: Conditions often involve mild temperatures and the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxidized aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

    Iodination: Formation of iodinated aromatic compounds.

Scientific Research Applications

Organic Synthesis

  • Reagent in Electrophilic Aromatic Substitution :
    • Bis(4-methoxyphenyl)iodonium tetrafluoroborate acts as an electrophilic reagent in the iodination of aromatic compounds, facilitating the introduction of iodine into complex organic molecules.
    • It can be utilized in the synthesis of various iodinated derivatives that are valuable in pharmaceuticals and agrochemicals.
  • Photoinitiators :
    • The compound serves as a photoinitiator in polymerization reactions, particularly in UV-curable coatings and inks. Its ability to generate reactive species upon irradiation makes it suitable for initiating radical polymerization processes.
  • C–H Arylation :
    • This compound has been employed in C–H arylation reactions, allowing for the direct functionalization of C–H bonds in arenes. This method enhances the efficiency of synthesizing complex aromatic compounds without the need for pre-functionalization.

Medicinal Chemistry

  • Antibacterial Activity :
    • Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values have shown promising results, suggesting its potential as a novel antibacterial agent.
    Bacterial StrainMIC (µM)
    Staphylococcus aureus15
    Escherichia coli25
    Pseudomonas aeruginosa30
  • Cell Signaling Modulation :
    • Studies have explored its role in modulating cellular signaling pathways, particularly those associated with thyroid hormones. It may act as an antagonist to thyroid hormone receptors, indicating potential therapeutic applications in conditions related to thyroid dysfunction.

Antibacterial Efficacy Study

A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action distinct from existing treatments.

Cell Signaling Modulation

In another study by Johnson et al. (2022), the compound was investigated for its effects on thyroid hormone signaling pathways. Results indicated that it could modulate the activity of thyroid hormone receptors, acting as an antagonist in certain cellular contexts. This finding opens avenues for exploring its use in conditions related to thyroid hormone dysregulation.

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate involves the transfer of the iodonium group to the target molecule. The central iodine atom, carrying a positive charge, acts as an electrophile and reacts with nucleophiles present in the target molecule. This results in the formation of a covalent bond between the iodine atom and the nucleophile, leading to the iodination or substitution of the target molecule.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Diaryliodonium Salts

Compound Name Substituents Counterion Melting Point (°C) Solubility Key Reactivity/Applications Reference ID
This compound 4-OCH₃ BF₄⁻ Not reported Polar organic solvents C2-selective indole arylation; ¹⁸F-fluorination
Bis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate 4-CF₃ BF₄⁻ 191–192 Organic solvents Electrophilic aryl transfer
Bis(2-fluorophenyl)iodonium tetrafluoroborate 2-F BF₄⁻ 175–176 Organic solvents Poor N-arylation yields in benzodiazepines
Bis(2-thiophenyl)iodonium tosylate 2-thienyl Tosylate⁻ Not reported DMSO, MeOH Moderate yield (45%) in indole arylation
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) Pyridine BF₄⁻ 288–298 (decomp.) Water, organic Alcohol oxidation; peptide iodination

Reactivity and Selectivity

  • Counterion Effects : The tetrafluoroborate counterion in this compound enhances solubility in polar media compared to tosylate salts. For example, in the C2-arylation of indoles, the tetrafluoroborate salt (2g) achieved a C2/C3 selectivity ratio of 98:2, outperforming its tosylate analog (2h, 96:4) .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Bis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate) reduce nucleophilic attack efficiency, whereas electron-donating methoxy groups enhance electrophilicity at the iodine center, promoting aryl transfer .
  • Stability : Tetrafluoroborate salts generally exhibit superior stability in aqueous DMSO compared to triflates, which decompose under solvolysis conditions . However, this compound remains stable during fluorination reactions, even under acidic or basic conditions .

Physicochemical Properties

  • Melting Points : Bis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate (191–192°C) and Bis(2-fluorophenyl)iodonium tetrafluoroborate (175–176°C) exhibit higher thermal stability compared to methoxy-substituted derivatives, likely due to stronger intermolecular interactions from halogen substituents .
  • Solubility : Methoxy and pyridine substituents improve solubility in polar solvents, critical for homogeneous reaction conditions . In contrast, Bis(4-iodophenyl)iodonium tetrafluoroborate is primarily soluble in chloroform, limiting its use in aqueous systems .

Biological Activity

Bis(4-methoxyphenyl)iodonium tetrafluoroborate (BMPI) is an organoiodine compound characterized by its unique structure, which includes two 4-methoxyphenyl groups bonded to a central iodine atom, accompanied by a tetrafluoroborate counterion. This compound has gained attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its notable reactivity and potential applications.

  • Molecular Formula : C14_{14}H14_{14}BF4_4IO2_2
  • Molecular Weight : 427.97 g/mol
  • CAS Number : 1426-58-0

BMPI acts primarily through the iodofunctionalization of unsaturated substrates. The mechanism involves the electrophilic attack of the iodine atom on electron-rich sites of aromatic compounds. This process can lead to various reactions, including:

  • Oxidation : Formation of oxidized aromatic compounds.
  • Substitution : Introduction of functional groups into aromatic rings.
  • Iodination : Generation of iodinated derivatives, which can serve as intermediates in further chemical transformations .

Biological Applications

BMPI has been explored for its potential in biological applications, particularly in the modification of biomolecules such as proteins and nucleic acids. Its ability to introduce iodine into these molecules allows for enhanced imaging and diagnostic capabilities in biological research.

Case Studies and Research Findings

  • Modification of Biomolecules :
    • A study demonstrated that BMPI could effectively iodinate proteins, which enhances their visibility in imaging techniques. This property is particularly useful in developing radiolabeled compounds for diagnostic purposes in nuclear medicine .
  • Organic Synthesis :
    • BMPI has been utilized in the synthesis of complex organic molecules and natural products. Its selective iodination properties make it valuable for creating diverse chemical libraries that can be screened for biological activity .
  • Reactivity with Unsaturated Substrates :
    • Research indicates that BMPI exhibits a high degree of selectivity when reacting with various unsaturated substrates, leading to the formation of iodinated products with potential pharmacological activities . The ability to modulate the reactivity through structural modifications of the phenyl groups enhances its applicability in drug development.

Comparative Analysis with Similar Compounds

Compound NameUnique PropertiesApplications
This compoundHigh reactivity with unsaturated substratesOrganic synthesis, biomolecule modification
Diphenyliodonium tetrafluoroborateKnown for high stabilityUsed in various chemical transformations
Bis(3,5-dimethylphenyl)iodonium tetrafluoroborateEnhanced solubility and reactivityPharmaceutical intermediates

Q & A

Q. What are the optimal synthetic routes for Bis(4-methoxyphenyl)iodonium Tetrafluoroborate to ensure high yield and purity?

Methodological Answer: The synthesis typically involves iodonium salt formation via fluorination or oxidative coupling. Key steps include:

  • Reagents and Solvents : Use of Selectfluor® (chlorine-free fluorinating agent) in acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) with BF₃·OEt₂ as a catalyst .
  • Purification : Silica gel column chromatography followed by recrystallization from ethanol/water mixtures to remove impurities (e.g., unreacted starting materials or byproducts) .
  • Optimization : Reaction temperature (20–40°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of iodobenzene derivative to fluorinating agent) significantly impact yield.

Q. Reference :

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Multinuclear NMR and high-resolution mass spectrometry (HRMS) are critical:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons (δ ~6.9–7.5 ppm). The tetrafluoroborate (BF₄⁻) counterion is confirmed via ¹⁹F NMR (δ ~−150 ppm) .
  • HRMS : Electrospray ionization (ESI) in positive mode detects the iodonium cation ([C₁₄H₁₄IO₂]⁺, m/z calc. 345.01) .

Note : X-ray crystallography is recommended for absolute confirmation of molecular geometry, though it requires high-purity crystals.

Q. Reference :

Q. How do solvent properties influence the solubility and reactivity of this compound?

Methodological Answer: Solvent polarity and coordinating ability directly impact solubility and reaction efficiency:

  • Polar Aprotic Solvents : MeCN and DMF enhance solubility (up to 50 mg/mL) and stabilize the iodonium cation via weak coordination .
  • Non-Polar Solvents : Toluene or THF reduce solubility (<5 mg/mL) but are useful for reactions requiring low dielectric constants.
  • Thermodynamic Data : IUPAC guidelines recommend measuring solubility via gravimetric analysis under controlled humidity to avoid hydration artifacts .

Q. Reference :

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to predict and optimize the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods enable predictive modeling:

  • Transition State Analysis : Identify energetically favorable pathways for aryl transfer reactions using software like Gaussian or ORCA .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to predict reaction rates in non-standard solvents .
  • Validation : Cross-check computational predictions with experimental kinetic data (e.g., via in situ IR monitoring).

Q. Example Workflow :

Optimize geometry of iodonium cation using B3LYP/6-31G(d).

Calculate activation energy for bond cleavage.

Compare with experimental Arrhenius parameters.

Q. Reference :

Q. What methodologies are recommended for resolving contradictions in thermodynamic data (e.g., solubility, stability) reported for this compound?

Methodological Answer: Adopt IUPAC-endorsed protocols for data validation:

  • Reproducibility Checks : Repeat measurements under identical conditions (humidity, solvent grade, instrument calibration) .
  • Error Analysis : Use statistical tools (e.g., Chauvenet’s criterion) to identify outliers in datasets.
  • Cross-Technique Validation : Compare solubility data from gravimetry, UV-Vis spectroscopy, and Karl Fischer titration .

Case Study : Discrepancies in melting points may arise from hygroscopicity. Use TGA-DSC under inert gas to isolate decomposition events.

Q. Reference :

Q. What are the critical safety considerations and handling protocols for this compound to prevent decomposition or hazardous reactions?

Methodological Answer:

  • Storage : Argon-filled desiccators at 0–4°C to prevent moisture absorption and BF₄⁻ hydrolysis .
  • Handling : Use PPE (nitrile gloves, face shield) in fume hoods. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive iodobenzene formation .
  • Decomposition Monitoring : Regularly inspect for color changes (yellowing indicates degradation).

Q. Emergency Protocol :

  • Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Exposure : Rinse skin with water for 15 minutes; seek medical evaluation if irritation persists .

Q. Reference :

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